methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate is an organic compound with potential applications in various scientific fields This compound is characterized by its complex structure, which includes a fluorobenzoyl group and dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate typically involves the reaction of 3-fluorobenzoyl chloride with 4,5-dimethoxy-2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-fluorobenzoate
- Methyl 3-amino-2-fluorobenzoate
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
Uniqueness
Methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate is unique due to the presence of both fluorobenzoyl and dimethoxybenzoate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5/c1-22-14-8-12(17(21)24-3)13(9-15(14)23-2)19-16(20)10-5-4-6-11(18)7-10/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGDHFVGZPARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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